Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)
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Overview
Description
Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) is a complex coordination compound with the molecular formula C34H32Cl2CoN6NaO10S2. It is known for its intricate structure, which includes a cobalt center coordinated to a ligand system featuring azo and mesylphenyl groups.
Preparation Methods
The synthesis of Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) typically involves the following steps:
Ligand Synthesis: The ligand is synthesized by reacting 2-chlorophenylamine with 2-hydroxy-5-mesylphenyl diazonium salt to form the azo compound.
Complex Formation: The azo ligand is then reacted with cobalt(II) acetate in the presence of sodium hydroxide to form the desired cobaltate complex
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized cobalt species.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the cobalt center.
Substitution: The azo ligand can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving azo compounds.
Material Science: The compound is studied for its potential use in the development of advanced materials, including coordination polymers and metal-organic frameworks.
Biological Studies: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) involves its ability to coordinate with various substrates through its cobalt center. This coordination can facilitate various chemical transformations, including oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) can be compared with other similar coordination compounds, such as:
- Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-(N-methylsulphamoyl)phenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-)
- Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-(N-methylsulphamoyl)phenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-)
These compounds share similar ligand systems but differ in the substituents on the phenyl rings. The uniqueness of Sodium bis[N-(2-chlorophenyl)-2-[[2-hydroxy-5-mesylphenyl]azo]-3-oxobutyramidato(2-)]cobaltate(1-) lies in its specific mesylphenyl group, which can influence its reactivity and applications .
Properties
CAS No. |
94246-68-1 |
---|---|
Molecular Formula |
C34H32Cl2CoN6NaO10S2+ |
Molecular Weight |
901.6 g/mol |
IUPAC Name |
sodium;(Z)-N-(2-chlorophenyl)-3-hydroxy-2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]but-2-enamide;cobalt |
InChI |
InChI=1S/2C17H16ClN3O5S.Co.Na/c2*1-10(22)16(17(24)19-13-6-4-3-5-12(13)18)21-20-14-9-11(27(2,25)26)7-8-15(14)23;;/h2*3-9,22-23H,1-2H3,(H,19,24);;/q;;;+1/b2*16-10-,21-20?;; |
InChI Key |
PMLGEWWOHDGMFV-YCFMGCNXSA-N |
Isomeric SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.[Na+].[Co] |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.[Na+].[Co] |
Origin of Product |
United States |
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